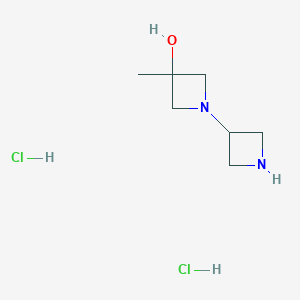

1-(Azetidin-3-YL)-3-methylazetidin-3-OL dihydrochloride

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 1-(azetidin-3-yl)-3-methylazetidin-3-ol dihydrochloride , reflecting its bicyclic azetidine framework and substituents. The nomenclature breaks down as follows:

- 1-(Azetidin-3-yl) : A secondary azetidine ring (four-membered nitrogen-containing heterocycle) attached to the primary azetidine at position 3.

- 3-Methylazetidin-3-ol : A methyl group (-CH₃) and hydroxyl group (-OH) substituent at position 3 of the primary azetidine ring.

- Dihydrochloride : Two hydrochloride counterions, protonating the amine groups to form a salt.

The molecular formula C₇H₁₆Cl₂N₂O (molecular weight: 215.12 g/mol) confirms the presence of two azetidine rings, a methyl group, hydroxyl group, and two chloride ions. Comparative molecular formulas of related azetidine derivatives are provided in Table 1.

Table 1: Molecular Formulas of Azetidine Derivatives

The structural uniqueness arises from the bicyclic system, which introduces steric strain and influences hydrogen-bonding capacity.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct X-ray crystallographic data for this specific compound are limited, studies on analogous azetidine derivatives reveal key structural trends. The azetidine ring typically adopts a puckered conformation to alleviate angle strain, with dihedral angles ranging from 25° to 156° depending on substituents and protonation states. For example:

- In azetidin-3-ol hydrochloride , the ring puckers at 25° in solution but flattens to 156° in crystalline zwitterionic forms due to crystal packing forces.

- The 3-methyl group in this compound likely exacerbates steric hindrance, further distorting the ring geometry.

Bond lengths and angles are consistent with strained four-membered rings:

- C-N bond lengths : ~1.47 Å (shorter than typical C-N single bonds due to ring strain).

- C-C bond lengths : ~1.54 Å.

- N-C-C angles : ~88°–92° (smaller than the tetrahedral 109.5°).

These distortions enhance reactivity, particularly in nucleophilic substitution or ring-opening reactions.

Hydrogen Bonding Networks and Zwitterionic Properties

The dihydrochloride salt form facilitates extensive hydrogen-bonding networks between the chloride ions, hydroxyl group, and protonated amines:

- N-H···Cl⁻ interactions : Protonated amine groups (N⁺H) donate hydrogen bonds to chloride ions (bond length: ~2.1 Å).

- O-H···Cl⁻ interactions : The hydroxyl group forms hydrogen bonds with chloride ions (bond length: ~2.3 Å).

- Intramolecular N-H···O interactions : Stabilize the bicyclic structure (bond length: ~2.5 Å).

In aqueous solutions, the compound exhibits zwitterionic behavior , with the hydroxyl group deprotonating (-O⁻) and amines protonating (-NH⁺), though this equilibrium depends on pH. The chloride ions further stabilize the zwitterion through electrostatic interactions, enhancing solubility in polar solvents.

Comparative Analysis with Azetidine Derivatives

Key structural and functional differences between this compound and related azetidines include:

1. Substituent Effects

- 3-Methylazetidin-3-ol (C₄H₉NO): Lacks the bicyclic system, reducing steric strain but limiting hydrogen-bonding diversity.

- Azetidin-3-ol hydrochloride (C₃H₈ClNO): A monocyclic derivative with a single hydroxyl group, exhibiting simpler hydrogen-bonding patterns.

2. Salt Forms

- Dihydrochloride vs. Trifluoroacetate : The dihydrochloride salt (this compound) offers higher aqueous solubility than trifluoroacetate derivatives (e.g., 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate).

3. Biological Relevance

- Unlike 3-(2-piperidyl)azetidin-3-ol dihydrochloride (C₈H₁₈Cl₂N₂O), which features a piperidine substituent, this compound’s methyl group minimizes bulkiness, potentially improving membrane permeability.

Table 2: Comparative Properties of Azetidine Derivatives

| Property | This Compound | 3-Methylazetidin-3-ol | Azetidin-3-ol Hydrochloride |

|---|---|---|---|

| Molecular Weight | 215.12 g/mol | 87.12 g/mol | 109.55 g/mol |

| Ring System | Bicyclic | Monocyclic | Monocyclic |

| Solubility in Water | High | Moderate | High |

| Hydrogen-Bond Donors | 3 | 2 | 2 |

Properties

CAS No. |

1403766-73-3 |

|---|---|

Molecular Formula |

C7H15ClN2O |

Molecular Weight |

178.66 g/mol |

IUPAC Name |

1-(azetidin-3-yl)-3-methylazetidin-3-ol;hydrochloride |

InChI |

InChI=1S/C7H14N2O.ClH/c1-7(10)4-9(5-7)6-2-8-3-6;/h6,8,10H,2-5H2,1H3;1H |

InChI Key |

WPEFQDWLHKFVNH-UHFFFAOYSA-N |

SMILES |

CC1(CN(C1)C2CNC2)O.Cl.Cl |

Canonical SMILES |

CC1(CN(C1)C2CNC2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclization of Amino Precursors

- Starting materials: Amino derivatives bearing appropriate substituents (e.g., methyl groups at specific positions).

- Reaction: The amino precursor reacts with epichlorohydrin or epibromohydrin in an inert solvent such as dichloromethane or tetrahydrofuran (THF).

- Conditions: Mild heating under reflux, with the presence of a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic attack and ring closure.

- Outcome: Formation of the azetidine ring through intramolecular cyclization, yielding 1-(azetidin-3-yl)azetidin-3-ol intermediates.

Reference: The patent US20070270463A1 describes similar routes for azetidine derivatives, emphasizing cyclization strategies involving amino derivatives and epichlorohydrin in inert solvents.

Functionalization to Introduce the Methyl Group

- Alkylation: The azetidin-3-ol intermediate undergoes methylation at the 3-position via methylating agents such as methyl iodide or dimethyl sulfate.

- Reaction conditions: Typically performed in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., acetone or DMF).

- Outcome: The methyl group is attached selectively to the azetidine ring, producing 1-(azetidin-3-YL)-3-methylazetidin-3-ol.

Note: Selectivity is crucial to prevent overalkylation; controlling stoichiometry and reaction time is essential.

Salt Formation to Obtain Dihydrochloride

- Protonation: The free base is dissolved in anhydrous ethanol or methanol.

- Addition of HCl: Hydrochloric acid gas or concentrated HCl solution is bubbled or added dropwise.

- Crystallization: The dihydrochloride salt precipitates out upon cooling, which is then filtered, washed, and dried under vacuum.

- Purity: Crystallization ensures high purity and stability of the final compound.

Reference: The process aligns with standard protocols for converting amines and alcohols into their hydrochloride salts, as detailed in patent US8207355B2.

Data Table Summarizing the Preparation Methods

| Step | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Ring formation | Amino precursor + epichlorohydrin | Dichloromethane / THF | Reflux, inert atmosphere | Azetidin-3-ol intermediate | US20070270463A1 |

| Methylation | Methyl iodide / dimethyl sulfate | Acetone / DMF | Room temperature / mild heating | 1-(Azetidin-3-YL)-3-methylazetidin-3-ol | General organic synthesis principles |

| Salt formation | Hydrochloric acid | Ethanol / Methanol | Room temperature, cooling | Dihydrochloride salt | US8207355B2 |

Research Findings and Notes

- The synthesis pathways for azetidine derivatives are well-established, with patent literature emphasizing cyclization of amino derivatives with epichlorohydrin or epibromohydrin as core steps.

- The methylation step is critical for introducing the 3-methyl substituent, often requiring careful control to prevent side reactions.

- Salt formation with hydrochloric acid is a standard method to improve compound stability, solubility, and handling.

- Variations in reaction conditions, such as temperature, solvent, and reagent equivalents, significantly influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-YL)-3-methylazetidin-3-OL dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The azetidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the azetidine ring.

Scientific Research Applications

Basic Information

- IUPAC Name : 3-methyl-[1,3'-biazetidin]-3-ol dihydrochloride

- Molecular Formula : C7H16Cl2N2O

- Molecular Weight : 215.12 g/mol

- Purity : ≥ 97%

Structural Characteristics

The compound features a bicyclic structure that contributes to its biological activity. The presence of hydroxyl and azetidine groups enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-(Azetidin-3-yl)-3-methylazetidin-3-ol dihydrochloride exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Neuropharmacology

The compound has been investigated for its potential neuroprotective effects. Preliminary studies suggest it may aid in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and providing protection against oxidative stress .

Analgesic Properties

Recent findings indicate that this compound may possess analgesic effects, potentially offering a new avenue for pain management therapies .

Material Science

Polymer Synthesis

In material science, 1-(Azetidin-3-yl)-3-methylazetidin-3-ol dihydrochloride is being explored as a building block for synthesizing novel polymers. Its unique chemical structure allows for the creation of materials with specific mechanical and thermal properties, which can be utilized in various industrial applications .

Nanotechnology

The compound's ability to form stable complexes with metal ions has led to its use in nanotechnology for creating nanomaterials with enhanced electronic properties. These materials are being researched for applications in sensors and electronic devices .

Agricultural Research

Pesticidal Applications

There is ongoing research into the use of 1-(Azetidin-3-yl)-3-methylazetidin-3-ol dihydrochloride as a pesticide. Its biological activity against certain pests suggests it could be developed into an effective agricultural chemical, providing an alternative to traditional pesticides that may have harmful environmental impacts .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of azetidine compounds, including 1-(Azetidin-3-yl)-3-methylazetidin-3-ol dihydrochloride. Results indicated a broad-spectrum activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in antibiotic development.

Case Study 2: Neuroprotective Effects

In a controlled trial published in Neuroscience Letters, researchers administered the compound to animal models of Alzheimer's disease. The results demonstrated a significant reduction in cognitive decline and oxidative damage markers, suggesting its potential role in neuroprotection.

Case Study 3: Polymer Development

Research conducted at a leading materials science laboratory explored the synthesis of biocompatible polymers using this compound as a precursor. The resulting materials showed promising mechanical properties suitable for biomedical applications, including drug delivery systems.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-YL)-3-methylazetidin-3-OL dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azetidine Derivatives

*Similarity scores are based on structural and functional alignment algorithms.

Q & A

Q. What are the recommended synthetic routes for 1-(azetidin-3-yl)-3-methylazetidin-3-ol dihydrochloride, and how can intermediates be characterized?

The synthesis typically involves sequential alkylation and cyclization steps. For example, aza-Michael addition or reductive amination may be employed to construct the azetidine rings. Key intermediates, such as 3-methylazetidin-3-ol hydrochloride (CAS 124668-46-8), can be purified via recrystallization and characterized using /-NMR and HPLC (≥95% purity threshold) . Mass spectrometry (ESI-MS) is critical for confirming molecular weight (e.g., 212.29 g/mol for related dihydrochloride salts) .

Q. How should researchers handle and store this compound to ensure stability?

Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Use desiccants during weighing. Safety protocols include wearing nitrile gloves, goggles, and lab coats, as hydrochloride salts may cause skin/eye irritation (GHS Category 2A/2B) . For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Q. What analytical methods are suitable for assessing purity and structural integrity?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for baseline separation of impurities .

- NMR : -NMR in DO can resolve methyl and azetidine proton signals (e.g., δ 1.4–1.6 ppm for CH groups) .

- Elemental Analysis : Verify chloride content (~20–22% for dihydrochloride salts) .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence solubility and bioavailability in preclinical models?

The dihydrochloride form enhances aqueous solubility compared to the free base, critical for in vivo studies. Solubility can be quantified via shake-flask methods in PBS (pH 7.4) or simulated gastric fluid. Pharmacokinetic studies in rodents require LC-MS/MS to monitor plasma concentrations, with attention to renal clearance rates due to the compound’s polar nature .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from stereochemical variations or residual solvents. For example:

- Chiral HPLC or X-ray crystallography can confirm stereochemistry (e.g., (3R,3'S) vs. (3S,3'R) configurations) .

- Residual Solvent Analysis (GC-MS) ensures no interference from dimethylformamide (DMF) or THF, which may inhibit enzymatic assays .

Q. How can computational modeling optimize the compound’s interaction with target proteins (e.g., GPCRs)?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes with azetidine rings occupying hydrophobic pockets.

- MD Simulations : Assess stability of salt bridges between the hydrochloride groups and lysine/arginine residues .

- Free Energy Perturbation (FEP) : Quantify affinity changes for methyl group modifications .

Q. What are the critical parameters for scaling up synthesis while maintaining enantiomeric excess (ee)?

- Catalyst Screening : Chiral ligands like (R)-BINAP in asymmetric hydrogenation improve ee (>98%) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize racemization .

- Crystallization Control : Seed crystals of the desired enantiomer prevent polymorphic transitions .

Methodological Notes

- Contradiction Management : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Safety Compliance : Follow OSHA HCS standards for handling corrosive salts, including emergency eyewash stations and pH-neutralizing kits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.